molecular formula C7H14N2 B049521 2-Cyclopropylpiperazine CAS No. 111759-96-7

2-Cyclopropylpiperazine

Cat. No.: B049521
CAS No.: 111759-96-7
M. Wt: 126.2 g/mol
InChI Key: SXGUFQFMTFDRMC-UHFFFAOYSA-N
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Description

2-Cyclopropylpiperazine is a heterocyclic organic compound with the molecular formula C7H14N2. It features a piperazine ring substituted with a cyclopropyl group at the second position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropylpiperazine typically involves the cyclization of appropriate precursors. One common method includes the reaction of cyclopropylamine with diethylenetriamine under controlled conditions. Another approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts .

Industrial Production Methods: Industrial production of this compound often employs catalytic processes. These methods include the use of intermolecular and intramolecular cyclization reactions. For example, the cyclization of aminoethylethanolamine and diethylenetriamine can be catalyzed to produce piperazine derivatives .

Chemical Reactions Analysis

Types of Reactions: 2-Cyclopropylpiperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base.

Major Products:

Scientific Research Applications

2-Cyclopropylpiperazine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: It serves as a building block for the development of biologically active compounds.

    Medicine: This compound is explored for its potential therapeutic properties, including its use in the development of drugs targeting neurological disorders.

    Industry: It is utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 2-Cyclopropylpiperazine involves its interaction with specific molecular targets. It is known to act on the gamma-aminobutyric acid (GABA) receptors, leading to hyperpolarization of nerve endings and resulting in the inhibition of neurotransmission. This action is similar to other piperazine derivatives, which are used as anthelmintic agents .

Comparison with Similar Compounds

  • Piperazine
  • 1,4-Diazacyclohexane
  • 2-Methylpiperazine
  • 2-Ethylpiperazine

Comparison: 2-Cyclopropylpiperazine is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable intermediate in the synthesis of pharmaceuticals with specific biological activities. Compared to other piperazine derivatives, this compound offers enhanced stability and reactivity, making it suitable for various chemical transformations .

Properties

IUPAC Name

2-cyclopropylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2/c1-2-6(1)7-5-8-3-4-9-7/h6-9H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXGUFQFMTFDRMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2CNCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30599659
Record name 2-Cyclopropylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30599659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111759-96-7
Record name 2-Cyclopropylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30599659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Cyclopropylpiperazine
Reactant of Route 2
2-Cyclopropylpiperazine
Reactant of Route 3
2-Cyclopropylpiperazine
Reactant of Route 4
2-Cyclopropylpiperazine
Reactant of Route 5
2-Cyclopropylpiperazine
Reactant of Route 6
2-Cyclopropylpiperazine

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